(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
作用機序
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated lysine residues on histones. This disrupts the recruitment of transcriptional co-activators and inhibits the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to its effects on BRD4, it has also been shown to inhibit the activity of other bromodomain-containing proteins, including BRD2 and BRD3. This broad-spectrum inhibition of bromodomain proteins may contribute to its efficacy in cancer treatment.
実験室実験の利点と制限
One advantage of (2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide is its specificity for bromodomain-containing proteins, which reduces the risk of off-target effects. However, its potency may also pose a challenge in determining the optimal concentration for use in experiments. Additionally, its limited solubility in water may require the use of organic solvents, which can introduce potential confounding factors.
将来の方向性
There are several potential future directions for research on (2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and other bromodomain-containing proteins. Another direction is the investigation of combination therapies that incorporate this compound with other anti-cancer agents. Finally, there is a need for further studies on the pharmacokinetics and toxicity of this compound in animal models, which will be critical for its eventual translation to clinical use.
合成法
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide can be synthesized through a five-step process, starting with the reaction of 2-bromo-5-nitrobenzoic acid with ethylene glycol to produce 2-bromo-5-nitrobenzyl alcohol. This intermediate is then reacted with 2-amino-4,5-dihydro-1,3-oxazole to produce 5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenol. The final product is obtained by reacting this intermediate with oxalyl chloride and (S)-(+)-2-aminobutanamide.
科学的研究の応用
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins that play a key role in regulating gene expression. BRD4 has been implicated in the development and progression of several types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 by this compound has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
(2S)-N-[5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-9-3-4-10(14-16-5-7-20-14)11(8-9)17-13(18)12-2-1-6-19-12/h3-4,8,12H,1-2,5-7H2,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOCQNDCTQKCEY-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)Br)C3=NCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=C(C=CC(=C2)Br)C3=NCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。